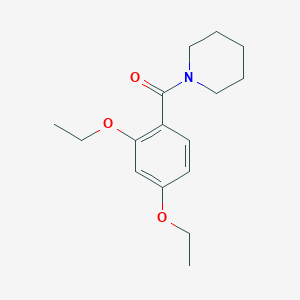

1-(2,4-diethoxybenzoyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffold in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.govnih.govku.edu Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it an ideal building block for drug design. nih.govufrj.br This saturated heterocycle provides a three-dimensional framework that can be strategically substituted to orient functional groups in precise spatial arrangements, enabling optimal interactions with biological targets.

The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, chiral piperidine scaffolds are instrumental in developing stereospecific drugs, enhancing biological activity and selectivity while potentially reducing off-target effects. ufrj.br

The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of approved drugs spanning numerous therapeutic classes.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

| Drug Name | Therapeutic Class | Brief Description of Piperidine Role |

|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor | The piperidine moiety is crucial for binding to the active site of the acetylcholinesterase enzyme, used in the treatment of Alzheimer's disease. nih.gov |

| Haloperidol | Antipsychotic | A butyrophenone derivative where the piperidine ring is a key part of the pharmacophore responsible for its dopamine (B1211576) D2 receptor antagonism. |

| Fentanyl | Opioid Analgesic | The N-substituted piperidine core is fundamental to its potent analgesic activity at opioid receptors. |

| Methylphenidate | Stimulant | This psychostimulant used for ADHD contains a piperidine ring that is essential for its interaction with dopamine and norepinephrine transporters. |

| Paroxetine | Antidepressant (SSRI) | A selective serotonin (B10506) reuptake inhibitor where the piperidine structure is central to its therapeutic action. |

Overview of N-Acyl Heterocycles as Research Targets

N-acyl heterocycles represent a significant class of compounds within organic and medicinal chemistry. The acylation of a nitrogen atom within a heterocyclic ring, such as piperidine, results in the formation of an amide bond. This modification neutralizes the basicity of the nitrogen atom and introduces a planar, rigid unit with a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netresearchgate.net These structural features make N-acyl heterocycles attractive for researchers as they can participate in specific hydrogen bonding interactions with biological macromolecules like proteins and nucleic acids. encyclopedia.pub

The N-acyl group can serve multiple purposes in drug design. It can act as a key pharmacophoric element, directly interacting with a biological target. Alternatively, it can function as a scaffold to orient other substituents or as a handle for further chemical modification. The synthesis of N-acyl heterocycles is often straightforward, typically involving the reaction of a heterocyclic amine with an acylating agent, such as an acyl chloride or carboxylic acid. nih.gov This synthetic accessibility allows for the rapid generation of diverse libraries of compounds for biological screening. The N-benzoylpiperidine framework, in particular, is recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds targeting different receptors and enzymes. nih.govku.edu

Structural Elucidation Challenges and Advanced Methodologies for Complex Amides

The structural elucidation of complex amides, including N-acyl piperidines, is crucial for understanding their structure-activity relationships. While seemingly simple, the amide bond possesses unique characteristics that can present analytical challenges. Due to resonance between the nitrogen lone pair and the carbonyl group, the C-N bond has partial double-bond character. researchgate.net This results in a planar amide linkage and restricted rotation around the C-N bond, which can lead to the existence of conformational isomers (rotamers) that may be observable by spectroscopic methods, complicating spectral interpretation.

Advanced methodologies are employed to overcome these challenges. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these molecules.

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons. The chemical shifts of protons adjacent to the nitrogen and the carbonyl group are particularly informative.

2D NMR (COSY, HSQC, HMBC): These techniques are essential for establishing connectivity within the molecule, allowing chemists to piece together the entire structure, including the relative orientation of substituents. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the carbonyl carbon and protons on both the piperidine and the acyl substituent, confirming the N-acyl structure.

Solid-State NMR: For crystalline materials, solid-state NMR can provide detailed information about the amide bond length and the orientation of chemical shift tensors, offering insights into intermolecular interactions like hydrogen bonding. cambridgemedchemconsulting.com

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Infrared (IR) spectroscopy is also a key technique, with the characteristic amide C=O stretching frequency (typically around 1630-1680 cm⁻¹) providing clear evidence for the presence of the N-acyl group.

Table 2: General Spectroscopic Data for a Hypothetical N-Benzoylpiperidine

| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Frequency | Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm | Confirms the presence and substitution pattern of the benzoyl group. |

| ¹H NMR | Piperidine Protons (α to N) | δ 3.0-4.0 ppm | Protons adjacent to the amide nitrogen, often broad due to restricted rotation. |

| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm | Unambiguous signal for the amide carbonyl carbon. |

| IR Spectroscopy | Amide I band (C=O stretch) | 1630-1680 cm⁻¹ | Strong absorption confirming the presence of the amide carbonyl group. |

Rationale for Investigating the 1-(2,4-Diethoxybenzoyl)piperidine Structural Motif

The specific investigation of this compound is driven by a confluence of established principles in medicinal chemistry. While direct research on this exact molecule is not extensively published, the rationale for its synthesis and study can be logically constructed from research on analogous compounds.

Privileged N-Benzoylpiperidine Core: The N-benzoylpiperidine scaffold is a well-established privileged structure found in compounds with a wide range of biological activities, including anti-cancer, antipsychotic, and neuroprotective agents. nih.govku.edu Its metabolic stability and synthetic tractability make it an attractive starting point for new drug discovery projects. nih.gov For example, derivatives of N-benzoylpiperidine have been developed as potent inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. ufrj.br

Significance of the 2,4-Dialkoxy Substitution Pattern: The 2,4-dimethoxy substitution on a benzene (B151609) ring is a feature of numerous biologically active compounds. This substitution pattern can influence the electronic properties and conformation of the molecule, potentially enhancing its binding affinity to specific biological targets. The introduction and removal of the 2,4-dimethoxybenzyl (DMB) group, for instance, is a studied strategy in the synthesis of drug candidates. It is logical to explore variations of this pattern.

Bioisosteric Replacement of Methoxy with Ethoxy: In drug design, the replacement of one functional group with another that retains similar physical or chemical properties is a common strategy known as bioisosteric replacement. researchgate.net Replacing methoxy (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups is a classic example. This modification can have several strategic advantages:

Modulating Lipophilicity: The addition of a methylene unit increases the molecule's lipophilicity (fat solubility), which can affect its ability to cross cell membranes and the blood-brain barrier.

Altering Metabolic Stability: Methoxy groups can be susceptible to metabolic cleavage (O-demethylation) by cytochrome P450 enzymes in the liver. Ethoxy groups are often more resistant to this metabolic pathway, potentially leading to a longer duration of action for the drug. cambridgemedchemconsulting.com

Probing the Target's Binding Pocket: The slightly larger size of the ethoxy group can be used to explore the steric constraints of a receptor or enzyme's binding site. This can lead to improved binding affinity and selectivity.

Therefore, the investigation of this compound represents a rational step in a medicinal chemistry program. It combines the proven N-benzoylpiperidine core with a dialkoxy substitution pattern known for bioactivity, while employing a bioisosteric modification (methoxy to ethoxy) to potentially optimize pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-diethoxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-19-13-8-9-14(15(12-13)20-4-2)16(18)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNQKQRJCHCXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)N2CCCCC2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of 1 2,4 Diethoxybenzoyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring and Amide Linkage

Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the energy barriers associated with conformational changes in molecules. researchgate.net In the case of N-acylpiperidines, the rotation around the C(O)-N bond is restricted due to the partial double bond character of the amide linkage. This restricted rotation leads to the existence of distinct rotamers, which can be observed and quantified by dynamic NMR techniques.

Studies on related N-acylpiperidine systems have shown that the energy barrier to rotation can be influenced by the steric hindrance imposed by substituents on both the piperidine ring and the acyl group. For instance, the presence of bulky groups can favor specific conformations to minimize steric strain. The repulsion between an N-acyl group and vicinal equatorial hydrogens in piperidines can lead to a lower rotational barrier compared to acyclic analogues. clockss.org

Table 1: Representative Rotational Energy Barriers in N-Acylpiperidine Derivatives

| Compound | Method | Rotational Barrier (kJ/mol) | Reference |

| 1-Formyl-2-aryl-4-piperidones | 13C-dNMR | ~60-70 | clockss.org |

| N,N-Dimethylacetamide | 1H NMR | ~75-85 | researchgate.net |

This table presents typical rotational barrier values for related amide systems to illustrate the energy scales involved. Specific data for 1-(2,4-diethoxybenzoyl)piperidine is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Structural Insight

For this compound, key vibrational bands can be assigned to specific molecular motions:

Amide I Band: This band, typically appearing in the region of 1630-1680 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. Its position can provide insights into the strength of the C=O bond and the extent of hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage usually appears in the 1400-1450 cm⁻¹ region.

Ethoxy Group Vibrations: The C-O-C stretching vibrations of the two ethoxy groups are expected to produce characteristic bands in the fingerprint region of the spectrum.

Piperidine Ring Vibrations: The various C-C and C-H vibrations of the piperidine ring contribute to a complex pattern of bands throughout the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to provide a more detailed assignment of the observed vibrational modes. nih.gov These calculations can help to distinguish between different possible conformations of the molecule.

Table 2: General Wavenumber Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1630 - 1680 |

| Amide | C-N Stretch | 1400 - 1450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-O-C | Asymmetric Stretch | 1200 - 1275 |

| C-O-C | Symmetric Stretch | 1020 - 1075 |

This table provides general ranges and the exact positions for this compound would require experimental data.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is crucial for understanding physical properties such as melting point, solubility, and stability.

X-ray Crystallography for Three-Dimensional Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidine ring and the orientation of the diethoxybenzoyl group.

In related structures, the piperidine ring often adopts a chair conformation to minimize steric strain. researchgate.net The substituents on the ring can occupy either axial or equatorial positions. The crystal structure of this compound would reveal the specific conformation adopted in the solid state and how the molecules pack together. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal lattice, can also be identified and characterized. researchgate.net

Polymorphism and Crystallization Engineering

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. The study of polymorphism is important in materials science and pharmaceuticals. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are used to identify and characterize different polymorphic forms. nih.gov Crystallization engineering involves controlling the crystallization process to obtain a desired polymorphic form with specific properties. While no specific studies on the polymorphism of this compound are publicly available, it is a phenomenon that could be explored.

Mass Spectrometric Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uklibretexts.org When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for N-substituted piperidines. libretexts.org This can result in the loss of the piperidine ring or a fragment thereof.

Cleavage of the Amide Bond: The C(O)-N bond can cleave, leading to the formation of a benzoyl cation and a piperidine radical, or a piperidinyl cation and a benzoyl radical. The relative abundance of these fragments will depend on their stability.

Loss of Ethoxy Groups: The ethoxy groups can be lost as neutral ethylene (B1197577) molecules or as ethoxy radicals.

McLafferty Rearrangement: If a suitable gamma-hydrogen is present, a McLafferty rearrangement can occur, leading to the elimination of a neutral molecule. libretexts.org

The analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure and provides a high degree of confidence in its identification.

Table 3: Predicted Key Mass Spectrometric Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 277 | [M]+ (Molecular Ion) |

| 179 | [C6H3(OCH2CH3)2CO]+ (Diethoxybenzoyl cation) |

| 84 | [C5H10N]+ (Piperidinyl cation) |

| 151 | [C6H3(OH)(OCH2CH3)CO]+ (Loss of an ethyl group) |

| 123 | [C6H3(OH)2CO]+ (Loss of two ethyl groups) |

These are predicted fragments based on general fragmentation rules. Experimental data would be required for confirmation.

Computational and Theoretical Investigations of 1 2,4 Diethoxybenzoyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of 1-(2,4-diethoxybenzoyl)piperidine.

Density Functional Theory (DFT) Studies of Geometric Parameters and Energetics

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms and the energetic landscape of a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its optimized geometry. epstem.net This would provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Furthermore, these calculations can determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability. While no specific data exists for this compound, studies on other heterocyclic compounds demonstrate the utility of DFT in correlating theoretical parameters with experimental data, such as X-ray diffraction results. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric and Thermodynamic Parameters for this compound

| Parameter | Hypothetical Value |

| Total Energy (Hartree) | -1050.12345 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N Bond Length (Å) | 1.38 |

| Dihedral Angle (Benzoyl-Piperidine) | 45.6° |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the oxygen atoms of the ethoxy groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic properties and reactivity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich diethoxybenzoyl ring, while the LUMO might be centered on the benzoyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could reveal its conformational flexibility, particularly the rotation around the C-N amide bond and the orientation of the ethoxy groups. Understanding the accessible conformations is crucial as it can influence the molecule's ability to interact with biological targets.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and how the solvent might influence its conformational preferences. mdpi.com By simulating the system in a box of water molecules, for instance, one could observe the formation of hydrogen bonds and other non-covalent interactions.

Molecular Docking and Ligand-Target Interaction Modeling (for mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. niscpr.res.in

Binding Site Analysis and Interaction Hotspots

If a potential biological target for this compound were identified, molecular docking studies could be performed to predict its binding mode within the active site. nih.gov The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.gov For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking with aromatic residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By studying a series of related compounds, QSAR can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. researchgate.net

While no QSAR studies on this compound have been reported, a hypothetical QSAR study on a series of benzoylpiperidine analogs could be developed. This would involve calculating various molecular descriptors and using statistical methods to build a model that predicts their biological activity. Such a model could then be used to propose mechanistic hypotheses about how these compounds exert their effects and to design new, more potent analogs.

Mechanistic Studies of Molecular Interactions Involving 1 2,4 Diethoxybenzoyl Piperidine and Its Derivatives

Enzyme Binding and Inhibition Mechanisms

The interaction of piperidine (B6355638) derivatives with enzymes is a key area of research, particularly in the context of designing enzyme inhibitors. The benzoylpiperidine structure is considered a "privileged" scaffold in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov

Kinetic Characterization of Enzyme-Ligand Interactions

The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific kinetic constants such as the association rate constant (k_on) and the dissociation rate constant (k_off) provide a more detailed understanding of the inhibitor-enzyme interaction, IC50 values are more commonly reported in initial screening studies. excelleratebio.comgraphpad.com For instance, various piperidine derivatives have been evaluated for their inhibitory activity against cholinesterases, which are important enzymes in the nervous system. mdpi.com

Studies on a range of N-benzylpiperidine derivatives have demonstrated their potential as selective acetylcholinesterase (AChE) inhibitors. researchgate.net Similarly, other research has focused on the development of piperidine-based inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.gov The inhibitory activities of some representative piperidine derivatives against these enzymes are summarized below.

Table 1: Inhibitory Activity of Selected Piperidine Derivatives against Various Enzymes This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 | nih.gov |

| Compound 31 | 5-HT2A Receptor | 1.1 | nih.gov |

| Compound 32 | 5-HT2A Receptor | 6.0 | nih.gov |

| Compound 32 | D2 Receptor | 12 | nih.gov |

| Compound 33 | 5-HT2A Receptor | 2.4 | nih.gov |

Elucidation of Inhibitory Mechanisms via Molecular Modeling

For example, molecular docking studies of N-benzylpiperidine derivatives with mouse acetylcholinesterase have helped to understand the structural basis for their inhibitory activity. researchgate.net In the case of MAGL inhibitors, docking studies have shown that the benzoyl portion of the ligand typically occupies a wide lipophilic channel in the enzyme, while other parts of the molecule interact with a smaller polar pocket. nih.gov Similarly, for benzofuranone derivatives containing a benzoylpiperidine moiety, molecular docking has been used to explain their selectivity for the 5-HT2A receptor over the D2 receptor based on the ability to form a hydrogen bond with a specific serine residue in the 5-HT2A receptor. nih.gov These computational approaches are crucial for the rational design and optimization of more potent and selective enzyme inhibitors. researchgate.net

Receptor Ligand Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is governed by both kinetic and thermodynamic factors. Binding affinity, often expressed as the inhibition constant (Ki), reflects the strength of the interaction at equilibrium. However, the rates at which a ligand associates with (k_on) and dissociates from (k_off) the receptor can significantly influence its pharmacological effect. nih.gov

Characterization of Receptor-Ligand Recognition Events

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value.

Piperidine derivatives have been shown to bind to a variety of receptors, including sigma receptors (σ1 and σ2) and G protein-coupled receptors (GPCRs) like the 5-HT7 and 5-HT2A receptors. nih.govnih.gov The binding affinities of some piperidine derivatives are presented in the table below. The thermodynamics of binding, including the change in Gibbs free energy (ΔGbind), can be investigated through molecular dynamics simulations, which have shown that piperidine derivatives can exhibit favorable binding to receptors like the σ1 receptor. nih.gov

Table 2: Binding Affinities of Selected Piperidine Derivatives for Various Receptors This table is interactive. You can sort and filter the data.

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Compound 63 | 5-HT7 Receptor | 2 | nih.gov |

| Compound 64 | 5-HT7 Receptor | 2 | nih.gov |

| Compound 63 | 5-HT2A Receptor | 4 | nih.gov |

| Compound 64 | 5-HT2A Receptor | 27 | nih.gov |

| Compound 5 | σ1 Receptor | 3.64 | nih.gov |

| Compound 11 | σ1 Receptor | 4.41 | nih.gov |

| Compound 1 | σ1 Receptor | 3.2 | nih.gov |

Allosteric Modulation Mechanisms and Conformational Changes

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can induce conformational changes in the receptor that alter its affinity for the orthosteric ligand or its signaling properties. mdpi.com Piperidine-containing compounds have been identified as allosteric modulators for various receptors.

For instance, 1-piperidinepropionic acid has been shown to act as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2). nih.gov Computational studies, including molecular dynamics simulations, suggest that this compound binds to an allosteric pocket and stabilizes the receptor in an inactive conformation. This stabilization is associated with reduced mobility of the extracellular loop 2 (ECL2) of the receptor. nih.gov The ability of piperidine derivatives to induce specific conformational changes highlights their potential as sophisticated regulators of receptor function.

Membrane Permeability and Transport Mechanisms

The permeability of a compound is influenced by factors such as its lipophilicity, size, and the presence of ionizable groups. The piperidine ring itself can exist in a protonated state at physiological pH, which can affect its ability to passively diffuse across the lipid bilayer of cell membranes. While some piperidine-containing compounds can cross the blood-brain barrier, others may have limited permeability. mdpi.com

The transport of piperidine derivatives across membranes can occur through passive diffusion or be mediated by specific transporter proteins. For example, some piperidine-based monoamine transporter inhibitors have been designed to interact with the dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov The stereochemistry of the piperidine ring can have a significant impact on the potency and selectivity of these inhibitors for different transporters. nih.gov Understanding the mechanisms of membrane transport is essential for optimizing the pharmacokinetic properties of piperidine-based drug candidates.

Biophysical Investigations of Lipid Bilayer Interactions

The interaction of small molecules with lipid membranes is a pivotal event, influencing their absorption, distribution, and ultimate efficacy. researchgate.netnih.gov Biophysical techniques are essential for characterizing these interactions, providing insights into how a compound might alter membrane structure and function. nih.govnih.gov Common methods employed in these studies include Langmuir monolayer techniques, atomic force microscopy (AFM), and various spectroscopic approaches. researchgate.netnih.gov These investigations can reveal whether a molecule adsorbs to the membrane surface, inserts into the hydrophobic core, or induces changes in lipid packing and fluidity. researchgate.netnih.gov

While direct biophysical studies on 1-(2,4-diethoxybenzoyl)piperidine are not extensively documented in the reviewed literature, the principles derived from studies of other membrane-active molecules are highly relevant. For instance, investigations into various drug classes have demonstrated that factors like lipophilicity and molecular structure dictate the extent of membrane interaction. researchgate.net A molecule's ability to partition into the lipid bilayer is often a prerequisite for passive diffusion. nih.gov Furthermore, some piperidine-based ionizable lipids have been engineered to enhance the stability of lipid nanoparticle (LNP) systems, highlighting the crucial role of the piperidine moiety in mediating lipid interactions. researchgate.net Such studies underscore the importance of the lipid environment in controlling the disposition of piperidine-containing compounds. nih.gov A comprehensive biophysical assessment of this compound would be necessary to fully elucidate its specific effects on membrane properties.

Molecular Modeling of Passive Diffusion and Transporter Engagement

Molecular dynamics (MD) simulations have become a powerful tool for investigating the permeation of molecules across lipid bilayers at an atomic level. nih.govnih.gov These computational methods can model the complex process of passive diffusion, providing a detailed view of the energetic barriers a molecule must overcome to cross the membrane. nih.govmdpi.com

A pertinent molecular dynamics study investigated the passive transport of a series of compounds, including the structurally similar derivative 1-(2,4-dimethoxybenzoyl)piperidine (designated as CMPII), through a model of the Mycobacterium tuberculosis outer membrane. mdpi.com Using umbrella sampling and potential of mean force (PMF) calculations, the study determined the free energy profiles and activation barriers for these molecules as they diffused across the lipid environment. mdpi.com

The study found that for neutral molecules, the activation barriers for diffusion were significantly lower than for their ionized counterparts. The calculated diffusion barrier for the close analog, 1-(2,4-dimethoxybenzoyl)piperidine, provides a valuable estimate for the permeability of this compound, given their structural similarity. The higher lipophilicity of these compounds compared to others in the study was expected to facilitate passive diffusion across membranes. mdpi.com

Table 1: Calculated Free Energy Barriers for Passive Diffusion of Selected Compounds

| Compound | Calculated Diffusion Barrier (kcal/mol) mdpi.com |

|---|---|

| Isoniazid | 6-13 |

| Pyrazinamide | 6-13 |

| 1-(2,4-dimethoxybenzoyl)piperidine (CMPII) | Similar to PZA and INH |

| Bedaquiline | 19 |

| Rifampicin | 25 |

Beyond passive diffusion, the engagement of membrane proteins, or transporters, represents another crucial mechanism for cellular entry. While specific studies detailing the interaction of this compound with transporters are limited, research on other piperidine derivatives has demonstrated their potential to act as potent and selective ligands for transporters, such as the dopamine transporter (DAT). This highlights the possibility that, in addition to passive diffusion, transporter-mediated pathways could be relevant for the cellular uptake of this class of compounds.

Applications of 1 2,4 Diethoxybenzoyl Piperidine in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate for Complex Molecules

The structure of 1-(2,4-diethoxybenzoyl)piperidine makes it a valuable starting material for the synthesis of more complex molecules. The diethoxybenzoyl moiety can influence the reactivity of the piperidine (B6355638) ring and can itself be a site for further functionalization.

Research has demonstrated the utility of substituted benzoylpiperidines in the construction of intricate molecular architectures. For instance, the benzoyl group can direct ortho-metalation, allowing for the introduction of substituents at specific positions on the aromatic ring. While direct studies on this compound are not extensively documented in this specific context, the principles of directed ortho-metalation are well-established and applicable. The ethoxy groups, being electron-donating, would activate the aromatic ring towards electrophilic substitution, while also potentially influencing the regioselectivity of such reactions.

Furthermore, the amide bond in this compound can be cleaved under specific conditions to yield a functionalized piperidine and a diethoxybenzoic acid derivative, both of which can be valuable synthons for further transformations. This strategic disconnection allows for the piperidine to be used as a temporary scaffold or a directing group during a synthetic sequence.

A notable application of related piperidine derivatives is in the synthesis of biologically active compounds. For example, the piperidine scaffold is a key component in numerous pharmaceuticals. beilstein-journals.orgnih.gov The ability to start with a pre-functionalized piperidine like this compound can streamline the synthesis of complex drug candidates.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), followed by an electrophile | Functionalized aromatic ring |

| Aromatic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrated benzoylpiperidine |

| Amide Bond Cleavage | Strong acid or base hydrolysis | 2,4-Diethoxybenzoic acid and piperidine |

| Reduction of Amide | Reducing agent (e.g., LiAlH₄) | 1-((2,4-Diethoxyphenyl)methyl)piperidine |

Development of Novel Organocatalysts or Ligands Based on the Piperidine Core

The piperidine scaffold is a privileged structure in the design of chiral organocatalysts and ligands for asymmetric synthesis. nih.govnih.gov The conformational rigidity of the piperidine ring, combined with the potential for introducing chiral centers, makes it an excellent platform for creating highly stereoselective catalysts.

While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the general strategies are well-established. The piperidine nitrogen can be part of a bidentate or tridentate ligand system, coordinating to a metal center and creating a chiral environment for a catalytic reaction. The 2,4-diethoxybenzoyl group could be modified to incorporate additional coordinating atoms, such as phosphorus or sulfur, to enhance the ligand's binding affinity and catalytic activity.

For instance, chiral diamine ligands derived from piperidine have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of such ligands often involves the resolution of racemic piperidine derivatives or the use of chiral starting materials. The 2,4-diethoxybenzoyl group in this compound could potentially be used to facilitate such a resolution through the formation of diastereomeric salts with a chiral acid.

Furthermore, the development of organocatalysts based on the piperidine framework is a burgeoning area of research. nih.govnih.gov Chiral piperidine derivatives can act as Brønsted or Lewis bases, or as phase-transfer catalysts, to promote a wide range of enantioselective reactions. The electronic properties of the diethoxybenzoyl group could modulate the basicity and nucleophilicity of the piperidine nitrogen, thereby influencing the catalyst's performance.

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The piperidine scaffold is frequently a target in MCRs, and piperidine derivatives can also be used as one of the components. nih.gov

Although direct participation of this compound in well-known MCRs is not extensively reported, its structural features suggest potential applications. For example, the amide functionality could potentially participate in Ugi-type or Passerini-type reactions under appropriate conditions, leading to the formation of highly functionalized, peptide-like structures.

More broadly, the synthesis of substituted piperidines is often achieved through MCRs. nih.gov For instance, the aza-Diels-Alder reaction, a powerful MCR for the synthesis of tetrahydropyridines, can be a precursor to piperidines. While this compound itself might not be a direct reactant in these MCRs, the synthetic strategies used to access diverse piperidine structures highlight the importance of this heterocyclic core in combinatorial chemistry and diversity-oriented synthesis. nih.gov

Building Block for Macrocyclic or Polycyclic Systems

The construction of macrocyclic and polycyclic systems is a significant challenge in organic synthesis, often requiring specialized strategies and building blocks. researchgate.netnih.govnih.gov Piperidine derivatives can serve as key components in the assembly of these complex architectures.

The this compound molecule contains several reactive sites that could be exploited for the synthesis of larger ring systems. For example, the aromatic ring could be functionalized with groups capable of participating in ring-closing metathesis (RCM) or other cyclization reactions. The piperidine ring itself can be a part of a larger macrocyclic structure.

An illustrative, though not directly involving the title compound, example is the synthesis of polycyclic alkaloids, many of which contain a piperidine or a related nitrogen heterocycle. beilstein-journals.org The strategies employed in these syntheses often involve the step-wise construction of rings, with pre-functionalized building blocks playing a crucial role. The 2,4-diethoxybenzoyl group could serve as a handle for attaching the piperidine unit to a larger molecular framework before a final ring-closing step.

Furthermore, the amide bond can be a linchpin in the formation of macrocycles. For instance, intramolecular amide bond formation is a common strategy for the synthesis of macrolactams. By functionalizing the piperidine ring or the benzoyl group with a suitable reactive partner, intramolecular cyclization could lead to the formation of novel macrocyclic structures containing the 1-benzoylpiperidine (B189436) motif.

Future Research Directions and Emerging Paradigms in 1 2,4 Diethoxybenzoyl Piperidine Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance the sustainability of chemical processes. whiterose.ac.ukucl.ac.ukmdpi.com The synthesis of amides, a cornerstone of organic and medicinal chemistry, is a prime area for the application of these principles. ucl.ac.uk Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. ucl.ac.uk Future research on 1-(2,4-diethoxybenzoyl)piperidine is expected to focus on developing greener synthetic routes.

Key strategies include the use of catalytic systems that can operate under milder conditions with high atom economy. ucl.ac.uk For instance, the development of novel catalysts, potentially derived from earth-abundant metals or organocatalysts, can reduce reliance on hazardous reagents. ucl.ac.uk Biocatalytic methods, employing enzymes to facilitate amide bond formation in aqueous or low-water systems, represent another promising avenue for sustainable synthesis. acs.org Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemistry, can significantly reduce the environmental footprint of the synthesis process. asianpubs.org

The following table illustrates a comparison of green chemistry metrics for different potential synthetic routes to this compound, based on typical values for similar amide syntheses. ed.gov

| Metric | Traditional Synthesis (e.g., Acid Chloride) | Catalytic Condensation | Biocatalytic Synthesis |

| Atom Economy | Low-Medium | High | Very High |

| Process Mass Intensity (PMI) | High | Medium | Low |

| E-Factor | High | Medium | Low |

| Solvent Use | High | Medium | Low-Medium |

This table presents illustrative data based on general principles of green chemistry for amide synthesis and does not represent experimentally verified values for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. nih.govbeilstein-journals.org The integration of flow chemistry with automated synthesis platforms is set to revolutionize the synthesis of this compound and its derivatives. nih.gov

The synthesis of amides in flow reactors has been shown to be highly efficient, often with significantly reduced reaction times compared to batch methods. beilstein-journals.org For the synthesis of this compound, a flow process could involve pumping solutions of 2,4-diethoxybenzoic acid and piperidine (B6355638) through a heated reactor containing a packed bed of a solid-supported catalyst. This approach allows for precise control over temperature, pressure, and residence time, leading to optimized reaction conditions and minimized byproduct formation. beilstein-journals.org

Automated platforms can further enhance this process by enabling high-throughput screening of reaction conditions and rapid synthesis of a library of derivatives with varied substituents on the benzoyl or piperidine rings. This capability is invaluable for structure-activity relationship (SAR) studies in drug discovery.

| Parameter | Batch Synthesis (Illustrative) | Flow Synthesis (Illustrative) |

| Reaction Time | Several hours | Minutes |

| Typical Yield | 70-85% | 85-95% |

| Scalability | Limited | High |

| Safety | Handling of bulk reagents can be hazardous | Smaller reaction volumes enhance safety |

This table presents illustrative data based on general principles of flow chemistry for amide synthesis and does not represent experimentally verified values for this compound.

Advanced Characterization Techniques for Understanding Dynamic Processes

The conformational dynamics of this compound, particularly the rotation around the amide C-N bond, play a crucial role in its interaction with biological targets. nih.govbeilstein-journals.org Advanced characterization techniques, especially dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these dynamic processes. nih.govnih.govresearchgate.net

Variable-temperature NMR studies can be employed to determine the energy barriers for conformational changes, such as the interconversion between different rotamers. nih.govbeilstein-journals.orgresearchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, researchers can extract kinetic and thermodynamic parameters that provide a detailed picture of the molecule's flexibility. nih.gov For instance, the coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation for the rotational barrier. nih.govbeilstein-journals.org

These experimental studies can be complemented by computational methods to provide a more complete understanding of the molecule's conformational landscape.

| Technique | Information Gained | Relevance to this compound |

| Dynamic NMR (DNMR) | Rotational barriers, conformational exchange rates | Understanding receptor binding and molecular recognition |

| 2D NMR (COSY, NOESY) | Through-bond and through-space correlations | Elucidating the 3D structure and conformation in solution |

| X-ray Crystallography | Solid-state structure | Providing a static picture of the molecule's conformation |

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the synthesis of the core this compound structure is well-established, future research will likely focus on exploring novel reaction pathways to access a wider range of functionalized derivatives. nih.govunisi.it The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents is key to modulating its biological activity. nih.gov

One area of exploration is the late-stage functionalization of the this compound molecule. This involves developing selective reactions that can modify specific positions on the aromatic ring or the piperidine moiety without altering the core structure. For example, C-H activation methodologies could enable the direct introduction of new functional groups onto the benzoyl ring, bypassing the need for pre-functionalized starting materials.

Furthermore, the piperidine ring itself can be a platform for diversification. Reactions that target the α-position to the nitrogen or other positions on the ring can lead to novel analogues with distinct three-dimensional shapes and properties. nih.gov The exploration of multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, also holds promise for the efficient generation of diverse libraries of this compound derivatives. nih.gov

Computational Design of Functional Derivatives with Predicted Interaction Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. unisi.it For this compound, computational design will play a pivotal role in the rational development of functional derivatives with tailored properties.

By employing techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can predict how different derivatives of this compound will interact with specific biological targets, such as enzymes or receptors. unisi.it This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and the experimental results are used to refine the computational models, leading to a more efficient and targeted discovery process.

| Computational Method | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to biological targets |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and conformational changes of the molecule in a biological environment |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on molecular structure |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction mechanisms |

Q & A

Q. What are the established synthetic routes for 1-(2,4-diethoxybenzoyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves acylation of piperidine derivatives with activated 2,4-diethoxybenzoyl chloride. A base (e.g., triethylamine or pyridine) is used to neutralize HCl generated during the reaction, and solvents like dichloromethane or THF are employed under anhydrous conditions . Optimization focuses on:

- Temperature control : Maintaining 0–5°C during exothermic acylation to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of piperidine to benzoyl chloride ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity.

Q. What spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

- NMR : NMR detects aromatic protons (δ 6.8–7.2 ppm, diethoxybenzoyl) and piperidine protons (δ 1.4–3.2 ppm). NMR confirms carbonyl (C=O, ~165 ppm) and ether (C-O, ~60–70 ppm) groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by peak area).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 306.18) .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a key intermediate for:

- Bioactive molecule synthesis : Its piperidine core and benzoyl group enable modifications for targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- SAR studies : The ethoxy groups allow systematic exploration of substituent effects on solubility and binding affinity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during benzoylation of piperidine derivatives?

Regioselectivity in acylation depends on:

- Steric and electronic factors : The electron-rich 2,4-diethoxybenzoyl chloride preferentially reacts with the less hindered nitrogen in piperidine.

- Protecting groups : Temporary protection of competing reactive sites (e.g., using Boc groups) directs acylation to the desired position .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation while reducing side reactions .

Q. What computational methods predict the conformational dynamics of the piperidine ring in this compound?

- Ring puckering analysis : Cremer-Pople parameters quantify non-planar distortions of the piperidine ring using crystallographic or DFT-optimized coordinates .

- Molecular dynamics (MD) simulations : Solvent-dependent simulations (e.g., in water/DMSO) reveal chair, boat, or twist-boat conformers and their stability .

- DFT calculations : B3LYP/6-31G(d) level optimizations predict energy barriers for ring flipping (~5–10 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activities of structurally analogous piperidine derivatives?

- Meta-analysis : Compare datasets across studies for consistency in assay conditions (e.g., cell lines, IC protocols).

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain divergent results .

- Crystallography : Co-crystal structures of the compound with target proteins (e.g., PDB entries) clarify binding modes and active conformers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | Anhydrous DCM | Enhances acylation efficiency |

| Base | Triethylamine (1.5 equiv) | Neutralizes HCl effectively |

| Purification Method | Silica gel chromatography | Removes unreacted substrates |

Q. Table 2. Comparative Conformational Energy of Piperidine Ring

| Conformer | Energy (kcal/mol, DFT) | Stability in Water (MD) |

|---|---|---|

| Chair | 0.0 (reference) | Most stable |

| Boat | +4.2 | Rarely observed |

| Twist-boat | +2.8 | Transient in solution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.